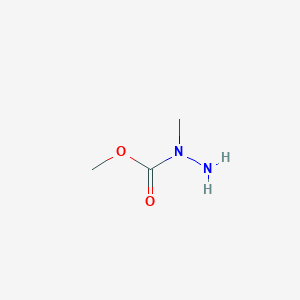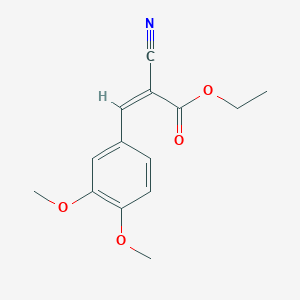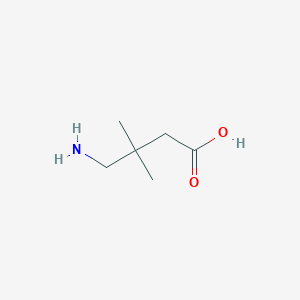
(2-Methyl-4-phenylpent-3-en-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is a research compound with the molecular formula C18H20 and a molecular weight of 236.4 g/mol. It is primarily used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-phenylpent-3-en-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
(2-Methyl-4-phenylpent-3-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, bromine (Br2) for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene, bromobenzene.
科学研究应用
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is utilized in various scientific research fields:
Chemistry: As a model compound for studying electrophilic aromatic substitution reactions and other organic transformations.
Biology: Investigating its interactions with biological macromolecules and potential bioactivity.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of (2-Methyl-4-phenylpent-3-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the phenyl and methyl groups influences the reactivity and orientation of the substitution reactions .
相似化合物的比较
Similar Compounds
Toluene: Similar in structure but lacks the phenyl and enyl groups.
Ethylbenzene: Contains an ethyl group instead of the 2-methyl-4-phenylpent-3-en-2-yl group.
Styrene: Contains a vinyl group instead of the 2-methyl-4-phenylpent-3-en-2-yl group.
Uniqueness
(2-Methyl-4-phenylpent-3-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both phenyl and enyl groups enhances its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
6258-73-7 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC 名称 |
[(Z)-2-methyl-4-phenylpent-3-en-2-yl]benzene |
InChI |
InChI=1S/C18H20/c1-15(16-10-6-4-7-11-16)14-18(2,3)17-12-8-5-9-13-17/h4-14H,1-3H3/b15-14- |
InChI 键 |
VOOVDZMAQQVAEW-PFONDFGASA-N |
SMILES |
CC(=CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
手性 SMILES |
C/C(=C/C(C)(C)C1=CC=CC=C1)/C2=CC=CC=C2 |
规范 SMILES |
CC(=CC(C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
6258-73-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[2-({4-[(6-Methoxyquinolin-8-yl)amino]pentyl}amino)-4,5-dihydrofuran-3-yl]ethanone](/img/structure/B1616059.png)


![Ethyl 4-{[(2,4-diaminopteridin-6-yl)methyl]amino}benzoate](/img/structure/B1616066.png)

